(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a bromophenyl group and an azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane typically involves the following steps:
Formation of the Azabicyclohexane Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-diene and an azide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, where a suitable bromophenyl halide reacts with the azabicyclohexane core under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base in an aprotic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted azabicyclohexane derivatives.
Scientific Research Applications
(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
(1R,5S)-1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane: Similar structure but with a fluorophenyl group instead of a bromophenyl group.
(1R,5S)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane: Similar structure but with a methylphenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane imparts unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJRUTSPEDPIBP-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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